molecular formula C20H19ClN2O5S B6525500 N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919638-12-3

N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B6525500
CAS No.: 919638-12-3
M. Wt: 434.9 g/mol
InChI Key: ZAEMRCDXBRMXMF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a thiazolidinone ring system with sulfonyl and dimethyl substituents. The compound’s core structure includes a 2-chlorobenzamide moiety linked to a 4-acetylphenyl group and a 4,4-dimethyl-1,1,3-trioxothiazolidine ring.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-12(24)13-4-6-14(7-5-13)22-18(25)16-10-15(8-9-17(16)21)23-19(26)20(2,3)11-29(23,27)28/h4-10H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEMRCDXBRMXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to play a critical role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

Inhibition of Histone Deacetylases

Research indicates that compounds structurally similar to this compound exhibit potent HDAC inhibitory activity. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 95 nM to over 250 nM against various HDAC isoforms (HDAC1, HDAC2, and HDAC3) .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various in vitro studies. The following table summarizes key findings related to its anticancer effects:

Cell Line IC50 (µM) Mechanism Reference
A27802.66Induction of G2/M phase arrest
HepG21.73Apoptosis induction
MCF7TBDTBDTBD

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on HDAC Inhibitors : A study investigated the effects of various HDAC inhibitors on solid tumors. The results indicated that compounds similar to N-(4-acetylphenyl)-2-chloro... significantly inhibited tumor growth and induced apoptosis in HepG2 cells .
  • Combination Therapy : Another study examined the impact of combining N-(4-acetylphenyl)-2-chloro... with traditional chemotherapeutics like taxol. The combination showed enhanced anticancer activity compared to monotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazolidinone/Benzamide Scaffolds

Compound A : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()

  • Structure : Benzamide linked to a 2,4-dioxothiazolidin-5-ylidene group.
  • Key Differences : Lacks the chloro substituent and acetylphenyl group present in the target compound.
  • Synthesis: Utilizes N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation .

Compound B: 2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide ()

  • Structure: Thiazolidinone ring with chloro and methylphenyl substituents.
  • Key Differences: Contains an imino group and acetamide side chain instead of a sulfonyl group.
  • Relevance : Highlights the impact of chloro and methyl substituents on solubility and bioactivity, suggesting similar substituents in the target compound may enhance lipophilicity or target binding .

Thiazole vs. Thiazolidinone Derivatives

Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Structure : Benzamide linked to a 5-chlorothiazole ring.
  • Key Differences: Thiazole (unsaturated) vs. thiazolidinone (saturated with sulfonyl groups).
  • Biological Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion formation .
  • Relevance: Suggests that the target compound’s thiazolidinone ring and chloro substituent may confer similar enzyme-inhibitory properties.

Substituent Effects on Bioactivity

  • Chloro Substituents : Present in both the target compound and Compound C. Chlorine enhances electronegativity and membrane permeability, often improving antimicrobial or antiparasitic efficacy .
  • Acetylphenyl Group : Unique to the target compound. Acetyl groups can influence pharmacokinetics by modulating metabolic stability or receptor binding .
  • Sulfonyl Groups: The 1,1,3-trioxo (sulfonyl) groups in the target compound may enhance solubility compared to non-sulfonated analogs like Compound B .

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